An In-depth Technical Guide to the Core Chemical Properties and Structure of Riboflavin-d3
An In-depth Technical Guide to the Core Chemical Properties and Structure of Riboflavin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for Riboflavin-d3. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and various biochemical studies.
Introduction
Riboflavin-d3 is the deuterium-labeled form of Riboflavin (Vitamin B2), an essential micronutrient vital for a wide range of metabolic processes.[1] The incorporation of deuterium atoms into the riboflavin molecule makes it a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis by mass spectrometry.[1] Its chemical behavior is nearly identical to that of natural riboflavin, allowing it to be used as a tracer to follow the absorption, distribution, metabolism, and excretion of Vitamin B2.
Chemical Properties
The physical and chemical properties of Riboflavin-d3 are largely identical to those of Riboflavin, with the primary difference being its molecular weight due to the presence of three deuterium atoms.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₁₇D₃N₄O₆ | [1][2] |
| Molecular Weight | 379.38 g/mol | [1][2] |
| Appearance | White to yellow solid | [1][2] |
| Melting Point | ~290 °C (decomposes) | [3][4] |
| Solubility | Soluble in DMSO (with gentle warming), slightly soluble in water and ethanol, insoluble in ether, chloroform, and acetone. | [3][5] |
| SMILES | O--INVALID-LINK----INVALID-LINK--CO">C@HCN1C(C=C(C([2H])([2H])[2H])C(C)=C2)=C2N=C(C(N3)=O)C1=NC3=O | [2] |
| InChI | InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i1D3 | [6][7] |
Chemical Structure
Riboflavin-d3 consists of a flavin (isoalloxazine) ring system attached to a ribitol side chain. The deuterium atoms are located on one of the methyl groups at position 7 or 8 of the isoalloxazine ring.
Caption: Chemical structure of Riboflavin-d3.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This protocol is adapted from established methods for the analysis of riboflavin in various matrices.[8][9][10][11]
Objective: To quantify the concentration of Riboflavin-d3 in a sample.
Instrumentation:
-
HPLC system with a UV or fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid or other suitable buffer components
-
Riboflavin-d3 standard
-
Internal standard (optional, if not using external calibration)
Procedure:
-
Standard Preparation: Prepare a stock solution of Riboflavin-d3 in a suitable solvent (e.g., DMSO, followed by dilution in the mobile phase). Create a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. For instance, in serum, proteins can be precipitated with ethanol.[12]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of Riboflavin-d3 in the samples by interpolating their peak areas from the calibration curve.
Caption: HPLC workflow for Riboflavin-d3 analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This is a general protocol for obtaining ¹H and ¹³C NMR spectra of Riboflavin-d3.
Objective: To confirm the chemical structure of Riboflavin-d3.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
Riboflavin-d3 sample
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of Riboflavin-d3 in the chosen deuterated solvent in an NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical chemical shifts for the non-deuterated methyl protons are around 2.3-2.4 ppm. The absence or significant reduction of a signal in this region, corresponding to three protons, would confirm the location of the deuterium labeling. Aromatic protons will appear further downfield (~7.8 ppm).[7][13]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon attached to the deuterium atoms will show a characteristic multiplet due to C-D coupling and will have a significantly lower intensity compared to protonated carbons.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Chemical shifts can be referenced to the residual solvent peak.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Quantification
This protocol outlines a general procedure for the analysis of Riboflavin-d3 by mass spectrometry, often coupled with liquid chromatography (LC-MS).[12][14]
Objective: To confirm the molecular weight of Riboflavin-d3 and for sensitive quantification.
Instrumentation:
-
Mass spectrometer (e.g., quadrupole, time-of-flight) with an electrospray ionization (ESI) source
-
(Optional) LC system for sample introduction
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (to promote ionization)
-
Riboflavin-d3 sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of Riboflavin-d3 in a solvent compatible with ESI, such as a methanol/water mixture with a small amount of formic acid.
-
Infusion or LC-MS:
-
Direct Infusion: Infuse the sample directly into the ESI source at a low flow rate to obtain a mass spectrum.
-
LC-MS: Inject the sample into an LC system coupled to the mass spectrometer. This is preferred for complex mixtures to separate the analyte from other components.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive ion mode is typically used for Riboflavin, which will be detected as the protonated molecule [M+H]⁺.
-
Mass Range: Scan a mass range that includes the expected m/z of the protonated Riboflavin-d3 (380.4).
-
Collision-Induced Dissociation (for MS/MS): If performing tandem MS for structural confirmation or sensitive quantification (Selected Reaction Monitoring), a precursor ion of m/z 380.4 would be selected and fragmented to produce characteristic product ions.
-
-
Data Analysis: The resulting mass spectrum should show a prominent peak at m/z 380.4, corresponding to [C₁₇H₁₇D₃N₄O₆ + H]⁺, confirming the molecular weight.
Biological Role and Signaling Pathways
Riboflavin itself is not directly active in signaling pathways. Its biological significance lies in its role as the precursor for the synthesis of the coenzymes Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD).[15][16] These flavocoenzymes are essential for the function of a large number of flavoproteins that catalyze redox reactions in numerous metabolic pathways.[17][18]
A critical role of FAD is in the mitochondrial electron transport chain, a key process in cellular respiration for ATP production.[19][20] FAD acts as a prosthetic group for Complex II (succinate dehydrogenase), where it accepts electrons from succinate and transfers them to the electron transport chain.[17] Riboflavin-d3, being chemically similar to riboflavin, is expected to be converted to its corresponding deuterated FAD and participate in these same pathways.
Caption: Conversion of Riboflavin-d3 and its role in Complex II.
Conclusion
Riboflavin-d3 is a stable isotope-labeled version of Vitamin B2 that serves as an indispensable tool in modern biochemical and pharmaceutical research. Its chemical properties and biological activities mirror those of its non-deuterated analog, making it an ideal tracer and internal standard. The analytical methods outlined in this guide provide a framework for the accurate quantification and structural confirmation of this important molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mpbio.com [mpbio.com]
- 4. Riboflavin | C17H20N4O6 | CID 493570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. NIH 3D - Riboflavin [3d.nih.gov]
- 7. Riboflavin(83-88-5) 1H NMR [m.chemicalbook.com]
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- 9. academic.oup.com [academic.oup.com]
- 10. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glsciences.com [glsciences.com]
- 12. Fast and Easy Simultaneous Determination of Riboflavin, Folic Acid, All-Trans-Retinol and α-Tocopherol in Human Serum by LC/MS/MS for Bariatric Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. How UPLC-MS Revolutionizes Riboflavin Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 15. Riboflavin - Wikipedia [en.wikipedia.org]
- 16. Riboflavin Biosynthesis — Department of Plant Physiology [biologie.hu-berlin.de]
- 17. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]
- 18. FMN vs FAD: What They Are and Why They Matter - Creative Proteomics [metabolomics.creative-proteomics.com]
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- 20. peregrune.com [peregrune.com]
